8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline

Catalog No.
S6317670
CAS No.
M.F
C23H24N2O
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-pheny...

Product Name

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline

IUPAC Name

(8-methyl-2-phenylquinolin-4-yl)-(4-methylpiperidin-1-yl)methanone

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C23H24N2O/c1-16-11-13-25(14-12-16)23(26)20-15-21(18-8-4-3-5-9-18)24-22-17(2)7-6-10-19(20)22/h3-10,15-16H,11-14H2,1-2H3

InChI Key

HORBJZDJLFIYQM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4

The exact mass of the compound 8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is 344.188863393 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline is a complex organic compound featuring a quinoline backbone with various functional groups. The structure includes a methyl group at the eighth position, a phenyl group at the second position, and a carbonyl group attached to a 4-methylpiperidine moiety. This unique combination of substituents contributes to its potential biological activity and applications in medicinal chemistry.

, typical of quinoline derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The carbonyl group can react with nucleophiles, leading to the formation of amides or other derivatives.
  • Electrophilic aromatic substitution: The phenyl ring may undergo electrophilic substitution reactions, which can modify its electronic properties.
  • Reduction reactions: The carbonyl group can be reduced to an alcohol or amine, altering the compound's biological activity.

These reactions are significant for modifying the compound's properties to enhance its efficacy in biological applications.

8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline has shown promising biological activities, particularly in anticancer research. Compounds with similar structures have demonstrated:

  • Inhibition of various kinases: Studies suggest that quinoline derivatives can inhibit kinases such as epidermal growth factor receptor and focal adhesion kinase, which are crucial in cancer progression .
  • Antiproliferative effects: Research indicates that certain quinoline derivatives exhibit significant growth inhibition against various cancer cell lines, suggesting potential as anticancer agents .

The specific biological activity of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline may vary based on its structural modifications and the presence of other functional groups.

The synthesis of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. Common methods include:

  • Formation of the quinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the methyl and phenyl groups: These groups can be added via Friedel-Crafts acylation or similar methods.
  • Attachment of the 4-methylpiperidine moiety: This is often done through amide bond formation between the carbonyl group and an amine derived from 4-methylpiperidine.

These synthetic pathways allow for the customization of the compound to enhance its pharmacological properties.

The applications of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline are primarily in medicinal chemistry and pharmacology, including:

  • Anticancer agents: Due to its potential inhibitory effects on cancer-related kinases.
  • Pharmaceutical intermediates: It may serve as a precursor for synthesizing more complex drug molecules.
  • Research tools: Used in studies investigating the mechanisms of action of quinoline derivatives in biological systems.

Interaction studies for 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how well the compound binds to specific proteins or enzymes.
  • In vitro assays: To evaluate its biological effects on cell lines and measure parameters like cell viability and apoptosis.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-ArylquinolinesAryl groups at the 2-positionAnticancer, kinase inhibition
4-Methylpiperidine derivativesSimilar piperidine structureUsed in peptide synthesis
Quinoline-based kinase inhibitorsVarious substituents on quinolineAnticancer properties

Uniqueness

The uniqueness of 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline lies in its specific combination of substituents that may enhance its selectivity and potency against particular biological targets compared to other quinoline derivatives. Its structural features may also contribute to unique pharmacokinetic properties, making it a candidate for further investigation in drug development.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

344.188863393 g/mol

Monoisotopic Mass

344.188863393 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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